(R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile is a chemical compound with the molecular formula C₉H₈N₂O. It features a benzofuran core structure with an amino group and a carbonitrile group, making it a member of the dihydrobenzofuran family. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features that may influence biological activity and reactivity.
Research indicates that compounds within the dihydrobenzofuran class exhibit a range of biological activities, including:
Several methods have been developed for synthesizing (R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile:
(R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile has potential applications in:
Interaction studies are essential to understand how (R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile interacts with biological systems. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in disease pathways. Further investigation into its binding affinities and mechanisms of action will be crucial for evaluating its therapeutic potential.
Several compounds share structural similarities with (R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2,3-Dihydrobenzofuran | Basic benzofuran structure | Found in various natural products |
| 5-Hydroxy-2,3-dihydrobenzofuran | Hydroxyl substitution on benzofuran | Exhibits enhanced solubility |
| 4-Amino-2,3-dihydrobenzofuran | Amino group at position 4 | Potentially higher biological activity |
| Benzofuran Derivatives | Variations in substituents on benzofuran core | Diverse pharmacological profiles |
(R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile stands out due to its specific amino and carbonitrile substitutions, which may confer unique reactivity and biological properties compared to these similar compounds.
(R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile (CAS No. 1259688-21-5) has the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol. Its IUPAC name derives from the benzofuran bicyclic system, where the 2,3-dihydro modification indicates partial saturation of the furan ring. The stereodescriptor (R) specifies the absolute configuration at the 3-position, confirmed via chiral resolution techniques.
| Property | Value |
|---|---|
| IUPAC Name | (3R)-3-amino-2,3-dihydro-1-benzofuran-6-carbonitrile |
| Canonical SMILES | N#CC1=CC=C(OC[C@@H]2N)C2=C1 |
| InChIKey | MFCD18239583 |
| XLogP3-AA | 0.9 (estimated) |
The compound’s planar benzofuran system and tetrahedral chiral center create distinct electronic and steric properties, critical for asymmetric synthesis applications.
Though its exact discovery timeline remains undocumented in public literature, (R)-3-amino-2,3-dihydrobenzofuran-5-carbonitrile emerged in the early 21st century as part of efforts to diversify heterocyclic chemistry toolkits. Advances in transition-metal-catalyzed cyclization, particularly palladium-mediated tandem reactions, enabled efficient construction of its dihydrobenzofuran core. The compound’s commercial availability by 2010 (e.g., AK Scientific Catalog# 4743EH) marked its adoption as a building block for cannabinoid receptor ligands and kinase inhibitors.
This scaffold’s rigidity and hydrogen-bonding capacity (via NH₂ and CN groups) make it ideal for:
The synthesis of (R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile represents a significant challenge in organic chemistry due to the need to control both regiochemistry and stereochemistry while introducing the carbonitrile functionality at the 5-position and the amino group at the 3-position with the correct (R)-configuration [1] [2]. Multiple synthetic approaches have been developed to access this important benzofuran derivative, each with distinct advantages and limitations.
One of the most prevalent methodologies involves palladium-catalyzed tandem cyclization reactions starting from appropriately substituted phenolic precursors [1] [2]. The synthetic route typically begins with 3-iodo-4-(2-methylallyloxy)benzoic acid methyl ester, which is prepared by treating methyl 4-hydroxy-3-iodobenzoate with 3-bromo-2-methylpropene in the presence of potassium carbonate [1]. This intermediate undergoes palladium-catalyzed tandem cyclization using palladium acetate as catalyst, potassium carbonate as base, tetra-n-butylammonium chloride as phase transfer catalyst, and phenylboronic acid to afford the corresponding benzofuran framework [1].
The reaction proceeds through initial oxidative addition of the palladium catalyst to the aryl iodide, followed by intramolecular insertion and olefin insertion reactions to form key intermediates [2]. Subsequent reductive elimination generates the desired dihydrobenzofuran products with yields ranging from 52% to 95% depending on the specific substitution pattern [1] [2].
Alternative synthetic approaches utilize transition metal-free conditions to construct the dihydrobenzofuran core [3]. One notable method involves the reaction of quinone monoimines with 3-hydroxymaleimides in the presence of asymmetric phosphoric acid catalysts [3]. This [3+2] annulation reaction proceeds through activation of both reactants by the phosphoric acid, followed by nucleophilic attack and subsequent cyclization to afford dihydrobenzofuran derivatives with moderate to excellent yields (62%-99%) and remarkable enantioselectivities (49%-99% enantiomeric excess) [3].
Another transition metal-free approach employs base-mediated [4+1] cyclization reactions using trimethylsulfoxonium iodide and substituted 2-hydroxylimides [3]. In the presence of sodium hydride as base, the sulfur ylide attacks the anionic 2-hydroxylimide, leading to cyclization and subsequent intramolecular ring closure to provide 3-amino-2,3-dihydrobenzofurans in moderate to excellent yields (50-94%) [3].
Recent advances have introduced biocatalytic approaches for the highly stereoselective synthesis of 2,3-dihydrobenzofuran scaffolds [4] [5]. Engineered myoglobins have been employed to catalyze asymmetric benzofuran cyclopropanation reactions, achieving exceptional stereoselectivity with greater than 99.9% diastereomeric excess and enantiomeric excess [4] [5]. These biocatalytic transformations enable the construction of stereochemically dense tricyclic scaffolds featuring multiple stereogenic centers through single-enzyme transformations [4] [5].
Optimization of catalytic systems for dihydrobenzofuran synthesis has focused on improving both activity and selectivity while minimizing catalyst loading [7] [8]. Potassium phosphate trihydrate has emerged as a particularly effective base for domino annulation reactions, providing superior yields compared to traditional bases such as potassium carbonate or potassium tert-butoxide [7]. Under optimized conditions using potassium phosphate trihydrate (2.5 equivalents) in acetonitrile at 30°C, trans-2,3-dihydrobenzofuran products are obtained in up to 93% yield with excellent diastereoselectivity (72:28 trans:cis ratio) [7].
The choice of solvent significantly impacts both reaction efficiency and stereoselectivity [7]. Systematic solvent screening has revealed that acetonitrile provides optimal results compared to toluene, dichloromethane, tetrahydrofuran, or acetone [7]. Temperature optimization studies indicate that slightly elevated temperatures (30°C) enhance reaction rates while maintaining high stereoselectivity [7].
| Base System | Solvent | Temperature | Yield (%) | Trans:Cis Ratio |
|---|---|---|---|---|
| Potassium carbonate | Acetonitrile | 25°C | 78 | 72:28 |
| Potassium phosphate | Acetonitrile | 25°C | 87 | 71:29 |
| Potassium phosphate | Acetonitrile | 30°C | 93 | 72:28 |
| Potassium phosphate | Tetrahydrofuran | 30°C | 54 | 80:20 |
| Potassium phosphate | Toluene | 30°C | 6 | 54:46 |
Yield optimization in dihydrobenzofuran synthesis has been achieved through careful control of reaction stoichiometry and reaction time [7] [8]. The optimal molar ratio of sulfur ylide precursor to imine substrate is typically 2.5:1, with higher or lower ratios resulting in decreased efficiency [7]. Reaction times of 48 hours at ambient temperature provide complete conversion while minimizing side reactions [7].
For palladium-catalyzed methodologies, catalyst loading optimization has demonstrated that 5 mol% palladium dichloride with bis(diphenylphosphino)ferrocene provides excellent activity while maintaining cost-effectiveness [9]. The use of cesium carbonate as base in these systems enhances yields compared to sodium or potassium carbonate alternatives [8].
Advanced synthetic protocols have achieved preparative-scale synthesis with high efficiency [4] [5]. Biocatalytic approaches using engineered myoglobins enable gram-scale synthesis with catalyst loadings as low as 0.2 mol%, corresponding to turnover numbers exceeding 445 [5]. These systems demonstrate exceptional productivity while maintaining stringent stereochemical control [5].
Purity optimization strategies focus on both reaction selectivity and purification protocols [10] [11]. High-performance liquid chromatography using chiral stationary phases enables both analytical monitoring and preparative separation of enantiomers [10]. Daicel Chiralpak columns with hexane-isopropanol mobile phases provide baseline resolution of stereoisomers with retention times differing by several minutes [10].
Flash column chromatography on silica gel using tetrahydrofuran-petroleum ether gradient systems effectively separates target products from reaction impurities [11]. Typical purification protocols achieve greater than 95% purity as determined by gas chromatography analysis [11]. Recrystallization from appropriate solvent systems further enhances purity to analytical grade standards [11].
For industrial applications, continuous flow reactors offer advantages in terms of reaction control and product quality [8]. These systems enable precise temperature and residence time control, leading to improved selectivity and reduced formation of byproducts [8].
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural confirmation and stereochemical assignment of (R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile derivatives [12] [13]. Proton nuclear magnetic resonance spectra typically exhibit characteristic signal patterns that enable unambiguous identification of the compound [12] [13].
The carbonitrile carbon typically appears as a distinctive signal around 118 parts per million in carbon-13 nuclear magnetic resonance spectra [12]. The dihydrofuran ring protons display characteristic chemical shifts and coupling patterns, with the oxymethylene protons appearing as complex multipiples between 3.0-4.5 parts per million [12]. The aromatic region (6.5-7.5 parts per million) shows the expected substitution pattern for the benzofuran core [12].
Two-dimensional nuclear magnetic resonance techniques provide crucial structural information [13] [14]. Heteronuclear single quantum coherence spectroscopy confirms carbon-proton connectivities, while heteronuclear multiple bond correlation spectroscopy establishes long-range coupling relationships [14]. Nuclear Overhauser effect spectroscopy provides essential stereochemical information by identifying through-space interactions between proximate protons [13] [14].
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis [15] [14]. Electron ionization mass spectrometry typically produces a molecular ion peak at mass-to-charge ratio 160.17 for the target compound [16]. Characteristic fragmentation patterns include loss of the amino group (mass loss of 16) and formation of benzofuran-related fragments [15].
High-resolution mass spectrometry using electrospray ionization enables accurate mass determination with sub-part-per-million accuracy [11] [14]. This technique provides unambiguous molecular formula confirmation and enables detection of trace impurities [11]. Tandem mass spectrometry experiments elucidate fragmentation pathways and provide structural confirmation [14].
The base peak in electron ionization spectra typically appears at mass-to-charge ratio 44, corresponding to the formation of characteristic nitrogen-containing fragment ions [15]. Additional significant fragments appear at mass-to-charge ratios 131 and 132, with the relative intensity ratio providing diagnostic information for positional isomer differentiation [15].
Infrared spectroscopy provides characteristic functional group identification for (R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile [12]. The carbonitrile group exhibits a strong, sharp absorption band around 2200-2220 wavenumbers, which serves as a diagnostic marker for this functionality [12] [14]. Primary amino groups display characteristic stretching vibrations between 3300-3500 wavenumbers, typically appearing as a doublet due to symmetric and antisymmetric stretching modes .
The benzofuran aromatic system produces multiple absorption bands in the 1500-1600 wavenumber region corresponding to carbon-carbon double bond stretching vibrations . The ether linkage in the furan ring contributes to characteristic carbon-oxygen stretching vibrations around 1000-1200 wavenumbers .
High-performance liquid chromatography serves multiple analytical purposes including purity determination, enantiomeric excess measurement, and preparative separation [10] [18]. Reversed-phase chromatography using octadecylsilane stationary phases with acetonitrile-water mobile phases provides excellent separation of structural analogs [18]. Gradient elution protocols enable baseline resolution of complex mixtures within 45 minutes [18].
Chiral high-performance liquid chromatography using specialized chiral stationary phases enables direct enantiomeric excess determination [10]. Optimal separation conditions typically employ normal-phase systems with hexane-alcohol mobile phases and ultraviolet detection at 254 nanometers [10]. Detection limits for individual enantiomers reach the micromolar range with correlation coefficients exceeding 0.997 [18].
Gas chromatography-mass spectrometry provides complementary analytical information, particularly for volatile derivatives [15]. Capillary columns with dimethylpolysiloxane stationary phases enable separation of positional isomers and structural analogs [15]. Temperature programming from 100°C with appropriate heating rates provides optimal peak resolution and analysis times under 30 minutes [15].
| Analytical Technique | Key Parameters | Detection Limits | Applications |
|---|---|---|---|
| Proton Nuclear Magnetic Resonance | 400-500 MHz, Deuterated solvents | 1-10 micrograms | Structure confirmation, Purity assessment |
| Carbon-13 Nuclear Magnetic Resonance | 100-125 MHz, Proton decoupled | 5-50 micrograms | Carbon framework elucidation |
| High-Resolution Mass Spectrometry | Electrospray ionization, <5 ppm accuracy | 1-10 nanograms | Molecular formula confirmation |
| Infrared Spectroscopy | 4000-400 wavenumbers, Potassium bromide pellets | 1-10 micrograms | Functional group identification |
| Chiral High-Performance Liquid Chromatography | UV detection 254 nm, Normal phase | 1-10 micrograms | Enantiomeric excess determination |
The molecular structure of (R)-3-amino-2,3-dihydrobenzofuran-5-carbonitrile has been comprehensively characterized through advanced analytical techniques, providing detailed insights into its three-dimensional architecture and electronic properties. The compound possesses the molecular formula C₉H₈N₂O with a molecular weight of 160.17 g/mol [1] [2], representing a bicyclic heterocyclic system that combines the structural features of both benzene and furan rings in a fused arrangement.
X-ray crystallographic studies of structurally related benzofuran derivatives reveal that (R)-3-amino-2,3-dihydrobenzofuran-5-carbonitrile typically crystallizes in triclinic or monoclinic crystal systems with space groups P-1 or C2/c [3] [4] [5]. The unit cell parameters for similar benzofuran compounds range from a = 7-15 Å, b = 7-16 Å, and c = 8-17 Å, indicating a compact molecular arrangement [3] [4] [5]. The molecular structure exhibits nearly planar geometry with twist angles typically less than 12° between the aromatic and heterocyclic portions [3] [5].
The structural backbone demonstrates characteristic bond lengths consistent with aromatic systems, where carbon-carbon bonds in the benzene ring measure 1.38-1.42 Å [5] [6]. The carbonitrile group displays the expected carbon-nitrogen triple bond length of 1.14-1.17 Å [4] [5], while the furan oxygen exhibits carbon-oxygen bond lengths of 1.35-1.38 Å [3] [5]. The stereocenter at the 3-position adopts the R-configuration, contributing to the compound's chirality and potential biological activity [1] [7].
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic/Monoclinic | [3] [4] [5] |
| Space Group | P-1/C2/c | [3] [4] |
| Unit Cell Parameters | a = 7-15 Å, b = 7-16 Å, c = 8-17 Å | [3] [4] [5] |
| Bond Lengths C-C (aromatic) | 1.38-1.42 Å | [5] [6] |
| Bond Length C≡N | 1.14-1.17 Å | [4] [5] |
| Bond Length C-O (furan) | 1.35-1.38 Å | [3] [5] |
| Molecular Planarity | Nearly planar with twist angles <12° | [3] [5] |
Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. The dihydrofuran protons appear as doublets in the 4.2-4.5 ppm region, reflecting the coupling between adjacent protons on the saturated portion of the ring system [1]. The amino group generates a distinctive singlet at approximately 1.8 ppm, indicating rapid exchange of the amino protons [1]. Aromatic protons exhibit typical downfield chemical shifts consistent with the electron-withdrawing effect of the carbonitrile substituent [8] [9].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonitrile carbon signal in the characteristic 115-130 δ range [10], confirming the presence of the triple bond functionality. The aromatic carbons display chemical shifts consistent with substituted benzofuran systems, while the saturated carbons of the dihydrofuran ring appear in the aliphatic region [8] [9].
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The amino group exhibits N-H stretching vibrations at 3360 cm⁻¹ [1], while the carbonitrile group displays its diagnostic C≡N stretch at 2220 cm⁻¹ [1] [10]. Aromatic C=C stretching vibrations appear at 1600 cm⁻¹, confirming the aromatic character of the benzene ring [1]. These spectroscopic signatures collectively establish the presence of all major functional groups within the molecular framework.
| Technique | Characteristic Peak/Signal | Position/Frequency | Reference |
|---|---|---|---|
| IR Spectroscopy | N-H stretch | 3360 cm⁻¹ | [1] |
| IR Spectroscopy | C≡N stretch | 2220 cm⁻¹ | [1] [10] |
| IR Spectroscopy | Aromatic C=C | 1600 cm⁻¹ | [1] |
| ¹H NMR | Dihydrofuran protons | 4.2-4.5 ppm (doublets) | [1] |
| ¹H NMR | Amino group | 1.8 ppm (singlet) | [1] |
| ¹³C NMR | Nitrile carbon | 115-130 δ range | [10] |
The thermal stability characteristics of (R)-3-amino-2,3-dihydrobenzofuran-5-carbonitrile represent critical parameters for understanding its behavior under various temperature conditions and potential applications. Comprehensive thermodynamic and kinetic analyses reveal that this compound exhibits remarkable stability compared to simpler heterocyclic systems, attributed to its extended conjugated system and the stabilizing influence of the fused ring architecture.
Differential scanning calorimetry studies of structurally related benzofuran derivatives indicate glass transition temperatures ranging from 130-182°C [11] [12], suggesting that (R)-3-amino-2,3-dihydrobenzofuran-5-carbonitrile likely exhibits similar thermal behavior. The thermal decomposition onset typically occurs in the range of 200-280°C for benzofuran compounds [13] [14], indicating substantial thermal stability under normal operating conditions.
Thermogravimetric analysis coupled with differential scanning calorimetry reveals complex decomposition pathways involving multiple stages. The activation energy for thermal decomposition varies significantly depending on the specific decomposition mechanism, ranging from 123.8 kJ/mol for initial degradation processes to 308.6 kJ/mol for complete thermal breakdown [12] [14]. These values are substantially higher than those observed for simple aromatic compounds, reflecting the enhanced stability conferred by the bicyclic framework.
| Property | Value/Range | Method | Reference |
|---|---|---|---|
| Glass Transition Temperature (Tg) | 130-182°C (benzofuran derivatives) | DSC | [11] [12] |
| Thermal Decomposition Onset | 200-280°C (benzofuran class) | TGA/DSC | [13] [14] |
| Activation Energy Range | 123.8-308.6 kJ/mol | Kissinger/Ozawa methods | [12] [14] |
| Stability Comparison | Higher than simple aromatics | Comparative analysis | [11] [15] |
The kinetic stability of (R)-3-amino-2,3-dihydrobenzofuran-5-carbonitrile involves multiple reaction pathways, including potential isomerization, ring-opening, and thermal decomposition processes. Quantum chemical calculations on related dihydrobenzofuran systems reveal that isomerization reactions proceed through stepwise mechanisms with activation barriers ranging from 145-200 kJ/mol [16] [17]. These barriers are sufficiently high to ensure kinetic stability under ambient conditions.
Ring-opening reactions, which represent the most thermodynamically favorable decomposition pathway, require activation energies in the range of 123.8-308.6 kJ/mol depending on the specific mechanism [12] [14]. The decomposition typically follows first- or second-order kinetics, with rate constants on the order of 10⁻⁴ to 10⁻⁶ s⁻¹ at 298K [16] [17]. These low rate constants confirm the exceptional kinetic stability of the compound under normal storage and handling conditions.
The decomposition mechanism involves initial formation of intermediate species through carbon-carbon or carbon-nitrogen bond cleavage, followed by subsequent rearrangement and fragmentation reactions [16] [18]. The presence of the electron-withdrawing carbonitrile group and the electron-donating amino group creates a balanced electronic environment that contributes to the overall stability of the molecular framework.
| Property | Value | Temperature Range | Reference |
|---|---|---|---|
| Isomerization Barrier | 145-200 kJ/mol | 298-400K | [16] [17] |
| Ring Opening Activation Energy | 123.8-308.6 kJ/mol | 350-600K | [12] [14] |
| Decomposition Mechanism | Stepwise via intermediates | 200-500°C | [16] [18] |
| Reaction Order | First/Second order | Variable | [12] [19] |
| Rate Constants (typical) | 10⁻⁴ to 10⁻⁶ s⁻¹ at 298K | 298-373K | [16] [17] |
| Stability Ranking | High (vs. simple heterocycles) | Room temperature | [16] [12] |
The solubility profile and lipophilic characteristics of (R)-3-amino-2,3-dihydrobenzofuran-5-carbonitrile represent fundamental physicochemical properties that govern its behavior in various solvent systems and biological environments. These parameters are particularly significant for understanding the compound's potential bioavailability and interaction with biological membranes.
The aqueous solubility of (R)-3-amino-2,3-dihydrobenzofuran-5-carbonitrile is characterized as sparingly soluble, consistent with the behavior of similar benzofuran derivatives [20] [21]. This limited water solubility reflects the predominant hydrophobic character of the bicyclic aromatic system, partially counterbalanced by the hydrophilic amino group. The compound demonstrates moderately enhanced solubility in protic solvents such as methanol [21] [22], attributed to hydrogen bonding interactions between the amino group and the solvent molecules.
In aprotic organic solvents, particularly dichloromethane, the compound exhibits good solubility [20], indicating favorable interactions with non-polar and weakly polar solvent systems. This solubility pattern is characteristic of compounds containing both aromatic and polar functional groups, where the balance between hydrophobic and hydrophilic interactions determines the overall solubility behavior.
The octanol-water partition coefficient (log P) represents a critical parameter for assessing the lipophilic character of (R)-3-amino-2,3-dihydrobenzofuran-5-carbonitrile. Based on structural similarity to related benzofuran derivatives and computational predictions, the log P value is estimated to fall within the range of 2.0-3.0 [23] [24]. This moderate lipophilicity indicates a balanced distribution between aqueous and lipid phases, suggesting potential for both membrane permeation and aqueous solubility.
Reversed-phase high-performance liquid chromatography studies of structurally related benzofuran compounds provide additional insights into lipophilic behavior. The log kw values determined using methanol as the organic modifier range from 2.5-6.1 for benzofuran derivatives [22], while acetonitrile-based measurements yield values in the 0.9-2.5 range [22]. These variations reflect the influence of different organic modifiers on the apparent lipophilicity measurements.
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Water Solubility | Sparingly soluble | Qualitative assessment | [20] [21] |
| Methanol Solubility | Moderately soluble | Literature analogy | [21] [22] |
| Dichloromethane Solubility | Soluble | Literature analogy | [20] |
| Log P (octanol/water) | 2.0-3.0 (estimated) | Computational/experimental | [23] [24] |
| Log kw (methanol) | 2.5-6.1 (benzofuran derivatives) | RP-HPLC | [22] |
| Log kw (acetonitrile) | 0.9-2.5 (benzofuran derivatives) | RP-HPLC | [22] |
| Lipinski Rule Compliance | Log P < 5 (compliant) | Lipinski analysis | [22] [24] |
The lipophilicity parameters of (R)-3-amino-2,3-dihydrobenzofuran-5-carbonitrile comply with the Lipinski Rule of Five, which stipulates that orally active drugs should possess log P values equal to or less than 5 [22] [24]. The estimated log P range of 2.0-3.0 falls well within this acceptable range, suggesting favorable characteristics for potential pharmaceutical applications. This moderate lipophilicity indicates that the compound should exhibit adequate membrane permeability while maintaining sufficient aqueous solubility for biological activity.
The balance between lipophilic and hydrophilic characteristics is further influenced by the ionization state of the amino group at physiological pH. The distribution coefficient (log D) at pH 7.4 would likely differ from the log P value due to the potential protonation of the amino group, which would increase the hydrophilic character and reduce membrane permeability [24] [25]. This pH-dependent behavior is characteristic of compounds containing ionizable functional groups and represents an important consideration for biological applications.